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Compound of Interest

Compound Name: 3,3-Diethoxy-1-propyne

Cat. No.: B167727 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-
Diethoxy-1-propyne (CAS No. 10160-87-9). The document details available Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies

for their acquisition. This information is crucial for the identification, characterization, and quality

control of this versatile bifunctional three-carbon building block in organic synthesis.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 3,3-Diethoxy-1-propyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~2.4 Doublet 1H ≡C-H

~5.2 Doublet 1H -CH(OEt)₂

~3.7 Quartet 4H -O-CH₂-CH₃

~1.2 Triplet 6H -O-CH₂-CH₃
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Note: Predicted values based on typical chemical shifts for similar functional groups. Actual

experimental values may vary slightly.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (ppm) Assignment

~82 ≡C-H

~75 ≡C-H

~92 -CH(OEt)₂

~61 -O-CH₂-CH₃

~15 -O-CH₂-CH₃

Note: Predicted values based on typical chemical shifts for similar functional groups. Actual

experimental values may vary slightly.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Sharp ≡C-H stretch

~2980-2850 Medium-Strong C-H (alkane) stretch

~2120 Weak-Medium C≡C stretch

~1120-1050 Strong C-O (ether) stretch

Note: Predicted values based on characteristic group frequencies. The absence of a strong

absorption around 1700 cm⁻¹ confirms the lack of a carbonyl group.

Mass Spectrometry (MS)
The mass spectrum of 3,3-Diethoxy-1-propyne is available through the NIST WebBook.[1]

The molecular ion peak ([M]⁺) is expected at m/z 128, corresponding to the molecular weight of

the compound (C₇H₁₂O₂).[1] Common fragmentation patterns would involve the loss of ethoxy

groups (-OCH₂CH₃) and other alkyl fragments.
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m/z Relative Intensity Possible Fragment

128 Present [M]⁺

101 High [M - C₂H₅]⁺

83 High [M - OC₂H₅]⁺

73 High [CH(OC₂H₅)₂]⁺

55 High [C₄H₇]⁺

45 High [OC₂H₅]⁺

29 High [C₂H₅]⁺

Note: The fragmentation pattern is based on the data available from the NIST Mass

Spectrometry Data Center.[1]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 3,3-Diethoxy-1-propyne is prepared by dissolving approximately 10-50 mg of the

neat liquid in a deuterated solvent, typically deuterated chloroform (CDCl₃), to a final volume of

0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be

added as an internal standard (0 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300 MHz or higher field NMR

spectrometer. A standard one-pulse sequence is used with a 90° pulse angle. Data is typically

acquired over a spectral width of 0-12 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically

operating at 75 MHz for a 300 MHz spectrometer. A proton-decoupled pulse sequence is used

to simplify the spectrum and enhance signal-to-noise. Data is acquired over a spectral width of

0-220 ppm. A sufficient number of scans are accumulated to achieve an adequate signal-to-

noise ratio due to the low natural abundance of the ¹³C isotope.
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Infrared (IR) Spectroscopy
For a neat liquid sample like 3,3-Diethoxy-1-propyne, the IR spectrum is obtained using the

thin-film method. A drop of the liquid is placed between two sodium chloride (NaCl) or

potassium bromide (KBr) salt plates. The plates are gently pressed together to form a thin,

uniform film. The assembled plates are then placed in the sample holder of an FTIR

spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background

spectrum of the clean salt plates is recorded prior to the sample measurement and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI)

source. The liquid sample is introduced into the ion source, often via a gas chromatograph

(GC-MS) for separation and purification, or by direct injection. For EI, electrons with a standard

energy of 70 eV are used to ionize the sample molecules. The resulting positively charged ions

and fragment ions are then accelerated into a mass analyzer (e.g., a quadrupole) where they

are separated based on their mass-to-charge (m/z) ratio. The detector records the abundance

of each ion, generating the mass spectrum.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid

organic compound such as 3,3-Diethoxy-1-propyne.
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Caption: General workflow for spectroscopic analysis of a liquid organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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